

# Comparative Guide to Selective BRD9 Degraders: A Cross-Reactivity Analysis

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## Compound of Interest

Compound Name: PROTAC BRD9 Degradar-5

Cat. No.: B12416211

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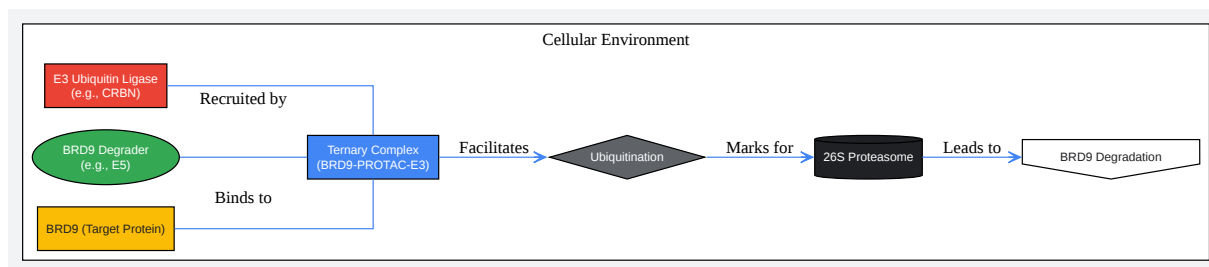
For Researchers, Scientists, and Drug Development Professionals

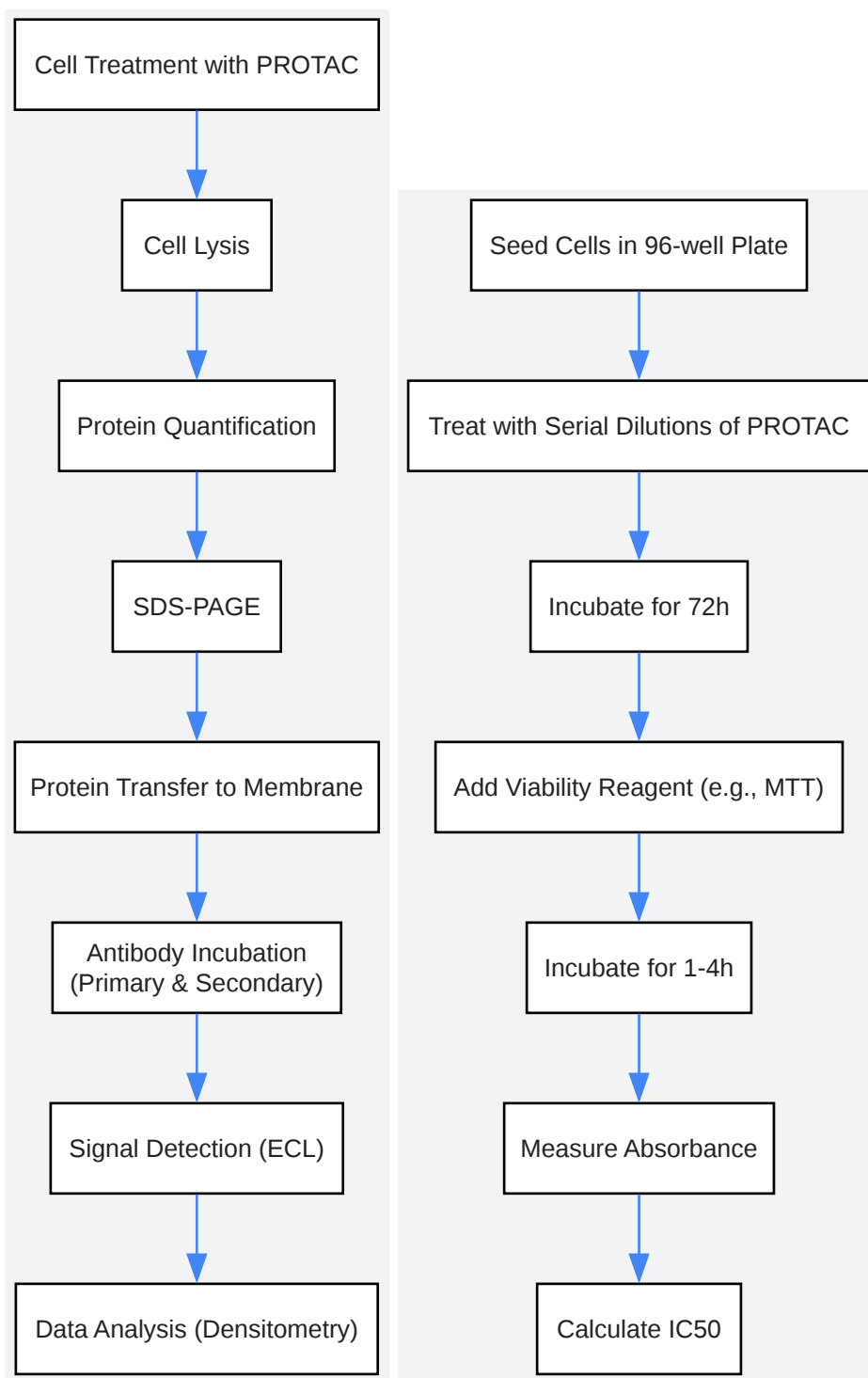
This guide provides a detailed comparison of prominent proteolysis-targeting chimeras (PROTACs) designed to degrade Bromodomain-containing protein 9 (BRD9), a key subunit of the BAF chromatin remodeling complex and a therapeutic target in certain cancers. Given the high degree of structural similarity among bromodomain family members, understanding the cross-reactivity profile of a BRD9 degrader is critical for interpreting its biological effects and predicting potential off-target liabilities.

This document focuses on a highly potent and selective BRD9 PROTAC, referred to in a recent study as E5, and compares its performance with other notable BRD9-targeting degraders: CFT8634, dBRD9, and the dual BRD7/BRD9 degrader VZ185.<sup>[1][2]</sup>

## Mechanism of Action: PROTAC-Mediated BRD9 Degradation

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (in this case, BRD9), a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.





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## References

- 1. Discovery of a Highly Potent and Selective BRD9 PROTAC Degradер Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degradер Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
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